molecular formula C8H8Cl2N2O B14576430 N-[1-(5-Amino-2,4-dichlorophenyl)ethylidene]hydroxylamine CAS No. 61671-53-2

N-[1-(5-Amino-2,4-dichlorophenyl)ethylidene]hydroxylamine

Cat. No.: B14576430
CAS No.: 61671-53-2
M. Wt: 219.06 g/mol
InChI Key: HLGMUNIWUARPQW-UHFFFAOYSA-N
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Description

N-[1-(5-Amino-2,4-dichlorophenyl)ethylidene]hydroxylamine is an organic compound characterized by the presence of an amino group and two chlorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-Amino-2,4-dichlorophenyl)ethylidene]hydroxylamine typically involves the reaction of 5-amino-2,4-dichlorobenzaldehyde with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-Amino-2,4-dichlorophenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert it to amines or hydroxylamines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amines and hydroxylamines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[1-(5-Amino-2,4-dichlorophenyl)ethylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(5-Amino-2,4-dichlorophenyl)ethylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interfere with cellular pathways by modifying key proteins and signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Amino-4,5-dichlorophenyl)acetamide
  • N-(1-(2,4-Dichlorophenyl)ethylidene)-4-(1-naphthylmethyl)-1-piperazinamines

Uniqueness

N-[1-(5-Amino-2,4-dichlorophenyl)ethylidene]hydroxylamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties

Properties

CAS No.

61671-53-2

Molecular Formula

C8H8Cl2N2O

Molecular Weight

219.06 g/mol

IUPAC Name

N-[1-(5-amino-2,4-dichlorophenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C8H8Cl2N2O/c1-4(12-13)5-2-8(11)7(10)3-6(5)9/h2-3,13H,11H2,1H3

InChI Key

HLGMUNIWUARPQW-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=CC(=C(C=C1Cl)Cl)N

Origin of Product

United States

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